Cas no 2154769-39-6 ((1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol)

(1S)-1-(2-Chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol is a chiral fluorinated alcohol derivative with a defined stereocenter at the C1 position. Its structure features a 2-chloro-3,6-difluorophenyl group and a trifluoroethanol moiety, imparting unique electronic and steric properties. The compound is of interest in synthetic organic chemistry, particularly as a building block for pharmaceuticals or agrochemicals, due to its potential as a chiral auxiliary or intermediate. The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, while the chlorine substituent offers additional reactivity for further functionalization. High enantiopurity (1S configuration) ensures precise stereochemical control in downstream applications. Its well-defined structure makes it suitable for mechanistic studies and asymmetric synthesis.
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol structure
2154769-39-6 structure
商品名:(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
CAS番号:2154769-39-6
MF:C8H4ClF5O
メガワット:246.561779022217
CID:5834404
PubChem ID:165631147

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol 化学的及び物理的性質

名前と識別子

    • (1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
    • EN300-1969301
    • 2154769-39-6
    • インチ: 1S/C8H4ClF5O/c9-6-4(11)2-1-3(10)5(6)7(15)8(12,13)14/h1-2,7,15H/t7-/m0/s1
    • InChIKey: YMIXDLCHXKEQKW-ZETCQYMHSA-N
    • ほほえんだ: ClC1C(=CC=C(C=1[C@@H](C(F)(F)F)O)F)F

計算された属性

  • せいみつぶんしりょう: 245.9870833g/mol
  • どういたいしつりょう: 245.9870833g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 20.2Ų

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1969301-1g
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
2154769-39-6
1g
$1343.0 2023-09-16
Enamine
EN300-1969301-10g
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
2154769-39-6
10g
$5774.0 2023-09-16
Enamine
EN300-1969301-1.0g
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
2154769-39-6
1g
$1343.0 2023-06-03
Enamine
EN300-1969301-5g
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
2154769-39-6
5g
$3894.0 2023-09-16
Enamine
EN300-1969301-0.05g
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
2154769-39-6
0.05g
$1129.0 2023-09-16
Enamine
EN300-1969301-2.5g
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
2154769-39-6
2.5g
$2631.0 2023-09-16
Enamine
EN300-1969301-0.5g
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
2154769-39-6
0.5g
$1289.0 2023-09-16
Enamine
EN300-1969301-0.25g
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
2154769-39-6
0.25g
$1235.0 2023-09-16
Enamine
EN300-1969301-5.0g
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
2154769-39-6
5g
$3894.0 2023-06-03
Enamine
EN300-1969301-10.0g
(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol
2154769-39-6
10g
$5774.0 2023-06-03

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol 関連文献

(1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-olに関する追加情報

Compound CAS No. 2154769-39-6: (1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol

The compound CAS No. 2154769-39-6, also known as (1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol, is a highly specialized organic molecule with significant applications in various fields of chemistry and materials science. This compound is characterized by its unique stereochemistry and functional groups, making it a valuable component in the synthesis of advanced materials and pharmaceuticals.

Recent studies have highlighted the importance of this compound in the development of novel drug delivery systems. The presence of multiple fluorine atoms in its structure contributes to its high stability and lipophilicity, which are critical properties for drug molecules targeting specific biological pathways. Researchers have also explored its potential as a building block for creating bioactive molecules with enhanced pharmacokinetic profiles.

The chemical structure of (1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol consists of a chiral carbon atom attached to a trifluoroethyl group and a substituted phenyl ring. The stereochemistry at the chiral center plays a pivotal role in determining the compound's biological activity and selectivity. This has led to its use in asymmetric synthesis reactions, where the control of stereochemistry is essential for producing enantiomerically pure compounds.

In terms of physical properties, this compound exhibits a high melting point due to the strong van der Waals forces arising from the fluorine atoms. Its solubility in organic solvents makes it suitable for various synthetic procedures, including Suzuki-Miyaura couplings and other cross-coupling reactions. Recent advancements in catalytic methods have further enhanced its utility in these reactions, leading to more efficient and scalable syntheses.

The applications of CAS No. 2154769-39-6 extend beyond pharmaceuticals into materials science. Its unique electronic properties make it a promising candidate for use in organic electronics, particularly in the development of semiconducting polymers and light-emitting diodes (LEDs). Researchers have demonstrated that incorporating this compound into polymer backbones can significantly improve charge transport properties and device performance.

From an environmental perspective, the stability of (1S)-1-(2-chloro-3,6-difluorophenyl)-2,2,2-trifluoroethan-1-ol raises concerns about its persistence in ecosystems. However, recent studies suggest that under certain conditions, such as exposure to UV light or microbial degradation, the compound can undergo transformation into less harmful byproducts. These findings are crucial for developing sustainable practices in its production and disposal.

In conclusion, CAS No. 2154769-39-6 is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical properties and stereochemistry make it an invaluable tool in modern chemistry research. As ongoing studies continue to uncover new potential uses and optimize its synthesis methods, this compound is poised to play an even more significant role in advancing scientific innovation.

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